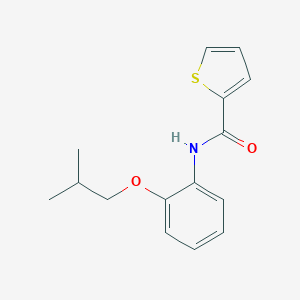

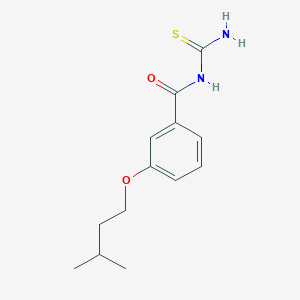

![molecular formula C18H20N2OS B250098 N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)

N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide, also known as DCPA, is a synthetic compound that belongs to the class of carbamate herbicides. It is widely used in agriculture to control the growth of weeds in crops such as soybeans, corn, and cotton. The chemical structure of DCPA consists of a carbamate group, a thioamide group, and a phenylpropanamide group.

Applications De Recherche Scientifique

N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide has been extensively studied for its herbicidal properties in agriculture. However, recent research has focused on its potential use in other fields such as medicine and materials science. This compound has been shown to have anti-inflammatory and analgesic effects in animal models, which could make it a promising candidate for the development of new drugs. Additionally, this compound has been used as a building block for the synthesis of new materials with unique properties such as conductivity and optical activity.

Mécanisme D'action

N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to the death of the target organism. This compound is a selective herbicide, meaning it only targets certain types of plants and does not harm others.

Biochemical and Physiological Effects:

This compound has been shown to have low toxicity to humans and animals when used according to label instructions. However, exposure to high levels of this compound can cause irritation to the skin and eyes, as well as respiratory and gastrointestinal effects. In plants, this compound inhibits the growth of roots and shoots, leading to stunted growth and ultimately the death of the plant.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide is a widely used herbicide in agriculture due to its selective activity and low toxicity to non-target organisms. In lab experiments, this compound can be used as a tool to study the effects of AChE inhibition on the nervous system and to investigate the potential use of this compound as a building block for the synthesis of new materials. However, the use of this compound in lab experiments requires careful handling and disposal to prevent environmental contamination.

Orientations Futures

There are several future directions for the research and development of N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide. One area of interest is the development of new herbicides based on the structure of this compound that have improved selectivity and efficacy. Another area of interest is the investigation of the potential use of this compound as a drug for the treatment of inflammatory and pain-related disorders. Finally, the use of this compound as a building block for the synthesis of new materials with unique properties is an area of active research.

Méthodes De Synthèse

N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide can be synthesized by reacting 2,6-dimethylaniline with carbon disulfide and chloroacetyl chloride to form the intermediate N-(2,6-dimethylphenyl)chloroacetamide. This intermediate is then reacted with phenylacetic acid to form this compound. The synthesis of this compound is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Propriétés

Formule moléculaire |

C18H20N2OS |

|---|---|

Poids moléculaire |

312.4 g/mol |

Nom IUPAC |

N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide |

InChI |

InChI=1S/C18H20N2OS/c1-13-7-6-8-14(2)17(13)20-18(22)19-16(21)12-11-15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3,(H2,19,20,21,22) |

Clé InChI |

RFWNAIHPSFALJL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=S)NC(=O)CCC2=CC=CC=C2 |

SMILES canonique |

CC1=C(C(=CC=C1)C)NC(=S)NC(=O)CCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

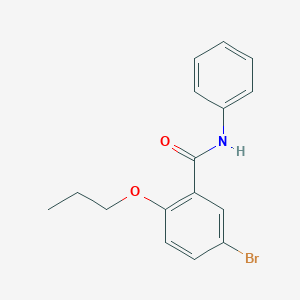

![N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)

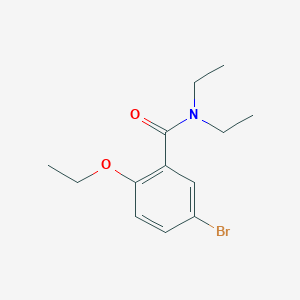

![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)

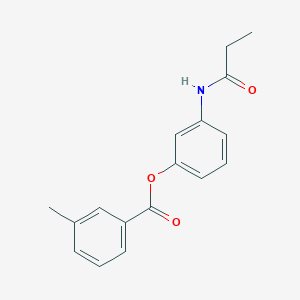

![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)

![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)

![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)

![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)

![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)

![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)